5-Bromo-2-methyl-1,3-thiazol-4-amine
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Overview
Description
5-Bromo-2-methyl-1,3-thiazol-4-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 4th position on the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Bromo-2-methyl-1,3-thiazol-4-amine typically involves a diazotization reaction. The process begins with the reaction of 2-bromo-5-methylthiazole with sodium nitrite in the presence of a strong acid to form a nitroso compound. This intermediate is then reduced under alkaline conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Bromo-2-methyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Nucleophilic Addition: The amine group at the 4th position can participate in nucleophilic addition reactions with electrophiles.
Common reagents used in these reactions include sodium nitrite, strong acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-methyl-1,3-thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Agriculture: Thiazole derivatives, including this compound, are used in the development of agrochemicals like pesticides and herbicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1,3-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The bromine and amine groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
5-Bromo-2-methyl-1,3-thiazol-4-amine can be compared with other thiazole derivatives, such as:
2-Amino-4-methyl-5-bromothiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group, which imparts different chemical and biological properties.
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with a chlorobenzyl group, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H5BrN2S |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H5BrN2S/c1-2-7-4(6)3(5)8-2/h6H2,1H3 |
InChI Key |
BFGQGYMIFWFIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)N |
Origin of Product |
United States |
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